GLYCOLURIL, 3a,6a-DIPHENYL-

Catalog No.
S586700
CAS No.
5157-15-3
M.F
C16H14N4O2
M. Wt
294.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLYCOLURIL, 3a,6a-DIPHENYL-

CAS Number

5157-15-3

Product Name

GLYCOLURIL, 3a,6a-DIPHENYL-

IUPAC Name

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22)

InChI Key

WUDVGTHXCLJVJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4

Synonyms

Tetrahydro-3a,6a-diphenyl-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione; 3a,6a-Diphenylglycoluril; NSC 144422; NSC 87602

Canonical SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure by analyzing the magnetic properties of its atomic nuclei. [Source: National Institute of Standards and Technology (NIST) - "Nuclear Magnetic Resonance Spectroscopy" ()]
  • Fourier-transform infrared spectroscopy (FTIR): This technique helps identify functional groups within the molecule by analyzing its interaction with infrared radiation. [Source: National Institute of Standards and Technology (NIST) - "Infrared Spectroscopy" ()]
  • Ultraviolet-visible (UV-Vis) spectroscopy: This technique provides information about the molecule's electronic structure by analyzing how it absorbs and emits light in the ultraviolet and visible regions of the electromagnetic spectrum. [Source: National Institute of Standards and Technology (NIST) - "Ultraviolet-Visible Spectroscopy" ()]

Glycoluril, 3a,6a-diphenyl- is an organic compound characterized by its molecular formula C16H14N4O2C_{16}H_{14}N_{4}O_{2} and a molecular weight of approximately 294.308 g/mol. This compound is a cyclic ether featuring two hydroxyl groups and is typically found as a colorless crystalline solid. It has a melting point ranging from 150°C to 213°C, depending on the specific form or purity of the compound .

Typical of compounds containing nitrogen and hydroxyl functional groups. Key reactions include:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions, particularly in the presence of activating agents.
  • Oxidation: The compound may be oxidized to yield various derivatives, depending on the reagents used.

Research into the biological activity of glycoluril, 3a,6a-diphenyl- suggests potential applications in medicinal chemistry. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Properties: There is evidence suggesting antimicrobial activity against various pathogens.
  • Antitumor Activity: Some derivatives of glycoluril have shown promise in inhibiting tumor cell growth in vitro.

Glycoluril, 3a,6a-diphenyl- can be synthesized through several methods:

  • Condensation of Glycoluril with Phenyl Groups: The most common method involves reacting glycoluril with phenyl halides or phenols under basic conditions.
  • Multi-step Synthesis: This may include initial formation of a precursor compound followed by cyclization and functionalization to introduce the diphenyl moiety.

Each method requires careful control of reaction conditions to ensure high yield and purity.

Glycoluril, 3a,6a-diphenyl- has several notable applications:

  • Building Block in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Potential Pharmaceutical Agent: Due to its biological activity, it is being explored for use in drug development.
  • Material Science: Its properties make it suitable for use in polymers and other materials requiring specific chemical functionalities.

Interaction studies involving glycoluril, 3a,6a-diphenyl- have focused on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze structural changes upon interaction.

These studies help elucidate the mechanisms underlying its biological effects.

Glycoluril, 3a,6a-diphenyl- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
GlycolurilC4H6N4O2Basic structure without phenyl groups
3a,6a-DimethylglycolurilC10H12N4O2Contains methyl groups instead of phenyl
3a,6a-DiethylglycolurilC12H14N4O2Ethyl groups provide different solubility
DiphenylureaC13H12N2OLacks hydroxyl groups but has similar aromaticity

Glycoluril, 3a,6a-diphenyl-, is unique due to its specific diphenyl substitution and hydroxyl functionality which contribute to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

1

UNII

C15I92344M

Other CAS

101241-21-8
5157-15-3

Dates

Modify: 2023-08-15

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